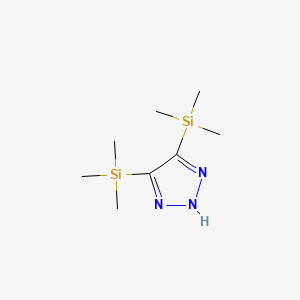
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with two trimethylsilyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the desired triazole compound. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .
Scientific Research Applications
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole exerts its effects is primarily through its interactions with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 4,5-Bis(trimethylsilyl)-1H-1,2,3-triazole
- 4,5-Bis(trimethylsilyl)-1,2,4-triazole
- 4,5-Bis(trimethylsilyl)-1,2,3-thiadiazole
Comparison: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is unique due to the specific positioning of the trimethylsilyl groups and the nitrogen atoms in the triazole ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .
Properties
Molecular Formula |
C8H19N3Si2 |
|---|---|
Molecular Weight |
213.43 g/mol |
IUPAC Name |
trimethyl-(5-trimethylsilyl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C8H19N3Si2/c1-12(2,3)7-8(10-11-9-7)13(4,5)6/h1-6H3,(H,9,10,11) |
InChI Key |
MASLPDJGCIUKAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)
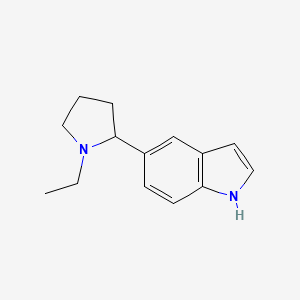

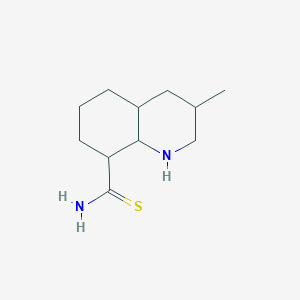


![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

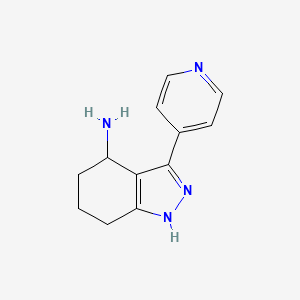
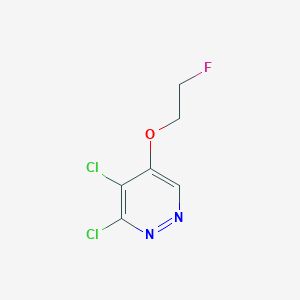
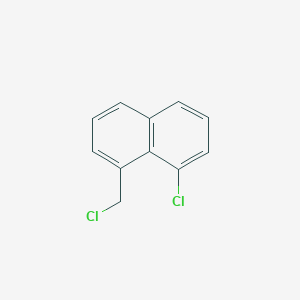

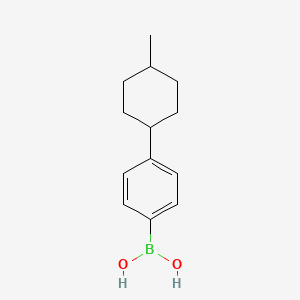
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
